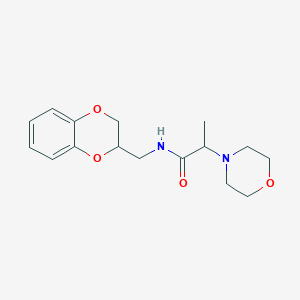
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in the field of oncology.
Wirkmechanismus
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide exerts its anti-tumor effects through the activation of the immune system. Specifically, 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide activates the production of cytokines, which are signaling molecules that stimulate the immune system to attack cancer cells. 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide also inhibits the formation of new blood vessels in tumors, which can limit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to activating the immune system and inhibiting angiogenesis, 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has also been shown to increase the production of reactive oxygen species, which can damage cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified, making it readily available for use in studies. 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide also has a well-defined mechanism of action, which makes it a useful tool for studying the immune system and angiogenesis in cancer. However, 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has some limitations in laboratory experiments. It can be difficult to administer 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide to animals in a way that mimics its clinical use, and its effects can vary depending on the type of cancer and the stage of the disease.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide. One area of interest is the development of new formulations of 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide treatment. Finally, there is ongoing research on the combination of 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide with other cancer treatments, such as immunotherapy and targeted therapy, to enhance its anti-tumor effects.
Synthesemethoden
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxy-4-nitropyridine with ethyl 2-bromoacetate, followed by hydrolysis and reaction with methylamine. Other methods involve the reaction of 2,6-dimethoxy-4-nitropyridine with a variety of reagents, such as hydrazine, ammonia, or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancers. 2,6-dimethoxy-N-(1-methyl-2-oxo-3-pyrrolidinyl)nicotinamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-(1-methyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16-7-6-9(13(16)18)14-11(17)8-4-5-10(19-2)15-12(8)20-3/h4-5,9H,6-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMRMDATKVBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)C2=C(N=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)
![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)

